
3-(Chloromethyl)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)hexane is an organic compound with the molecular formula C7H15Cl It is a chlorinated derivative of hexane, where a chlorine atom is attached to the third carbon of the hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Chloromethyl)hexane can be synthesized through several methods. One common approach involves the chlorination of 3-methylhexane using chlorine gas under UV light or high temperatures. This process typically requires careful control of reaction conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where the chlorination reaction can be precisely controlled. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)hexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (for alcohol formation), ammonia (for amine formation), and sodium thiolate (for thioether formation).
Elimination: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Alcohols, amines, and thioethers.
Elimination: Alkenes.
Oxidation: Alcohols and carboxylic acids.
Applications De Recherche Scientifique
3-(Chloromethyl)hexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biological molecules, such as proteins or nucleic acids, through chloromethylation reactions.
Medicine: Research into potential pharmaceutical applications includes its use in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)hexane in chemical reactions typically involves the formation of a carbocation intermediate. This intermediate can then undergo various transformations, such as nucleophilic substitution or elimination. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-3-methylpentane: Similar in structure but with a shorter carbon chain.
3-Chloro-3-methylheptane: Similar in structure but with a longer carbon chain.
3-Chloromethylheptane: Similar in structure but with a different position of the chlorine atom.
Uniqueness
3-(Chloromethyl)hexane is unique due to its specific carbon chain length and the position of the chlorine atom. This specific structure imparts distinct reactivity and properties, making it suitable for particular applications in synthesis and research.
Propriétés
Formule moléculaire |
C7H15Cl |
|---|---|
Poids moléculaire |
134.65 g/mol |
Nom IUPAC |
3-(chloromethyl)hexane |
InChI |
InChI=1S/C7H15Cl/c1-3-5-7(4-2)6-8/h7H,3-6H2,1-2H3 |
Clé InChI |
HNPSPZLLSHTUMI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Aminomethyl)piperidin-1-yl]acetic acid](/img/structure/B13177149.png)



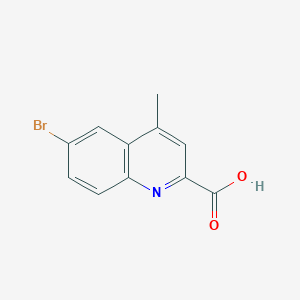
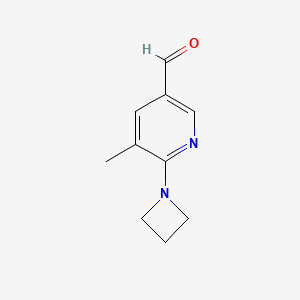
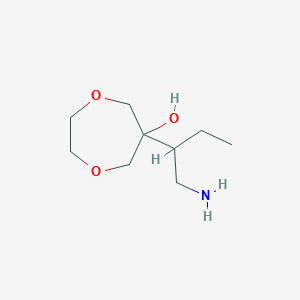
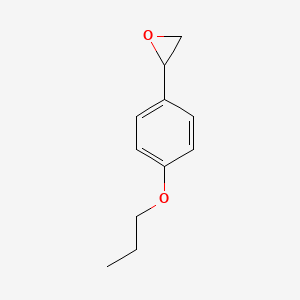
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline](/img/structure/B13177203.png)
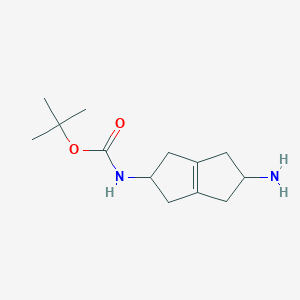
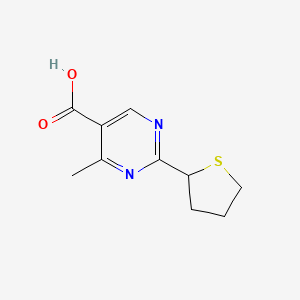
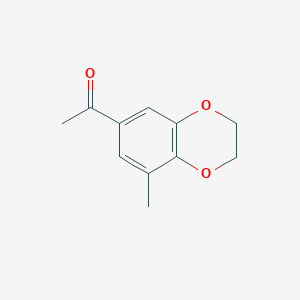
![Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13177231.png)
